Ethyl 2-[3,9-dimethyl-7-(2-methylprop-2-enyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 2-[3,9-dimethyl-7-(2-methylprop-2-enyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate is a useful research compound. Its molecular formula is C17H22N6O4 and its molecular weight is 374.401. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Pathways and Intermediate Roles
Ethyl 2-[3,9-dimethyl-7-(2-methylprop-2-enyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate is a compound of interest in the realm of heterocyclic chemistry, especially in the synthesis of triazine derivatives. Lavergne et al. (1975) explored the reactivity of ethyl acetoacetate with diamino-triazines, leading to the synthesis of various bicyclic and tricyclic compounds, including triazepines and triazolotriazines, which serve as pivotal intermediates for further chemical transformations (Lavergne, Viallefont, & Daunis, 1975). This research demonstrates the compound's utility in constructing complex heterocyclic systems, potentially applicable in pharmaceutical chemistry.
Potential for Novel Compound Synthesis
The compound's framework serves as a versatile precursor for synthesizing novel heterocycles with potential biological activities. For instance, synthesizing 1,2,4-triazines and triazepines involves cyclization reactions that can yield compounds with potential as anti-tumor agents. Badrey and Gomha (2012) described the synthesis of triazine and triazepine derivatives from an intermediate similar in structure to this compound, underscoring the potential for developing new therapeutics (Badrey & Gomha, 2012).
Role in Heterocyclic Compound Synthesis
The significance of this compound extends to the synthesis of diverse heterocyclic structures. For example, research by Ohsumi and Neunhoeffer (1992) on the synthesis of ethyl 1,2,4-triazine-5-carboxylates highlights the role of similar ethyl ester derivatives in achieving high regioselectivity, a crucial aspect in the synthesis of targeted heterocyclic compounds with specific biological functions (Ohsumi & Neunhoeffer, 1992).
Applications in Medicinal Chemistry
The structural complexity and the ability to undergo various cyclization reactions make this compound a valuable scaffold in medicinal chemistry. Its use in synthesizing triazepines and other heterocycles could lead to the discovery of novel compounds with potential antitumor or antiviral activities, as explored in studies focusing on the synthesis and biological evaluation of triazine derivatives (Ueda et al., 1987).
Properties
IUPAC Name |
ethyl 2-[3,9-dimethyl-7-(2-methylprop-2-enyl)-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O4/c1-6-27-12(24)9-23-16-18-14-13(21(16)8-11(4)19-23)15(25)22(7-10(2)3)17(26)20(14)5/h2,6-9H2,1,3-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHFPQMAOWKMMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)CC(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.